Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Overview
Description
Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the molecular formula C18H26N2O2 and a molecular weight of 302.411 g/mol . It is known for its application in the preparation of various pharmaceutical compounds and isoquinolinone derivatives . This compound is characterized by its bicyclic structure, which includes a diazabicyclo octane core.
Mechanism of Action
Target of Action
Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is primarily used in the preparation of pharmaceutical compounds for the prevention or treatment of diseases associated with poly (ADP-ribose)polymerase-1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes, including DNA repair, genomic stability, and programmed cell death .
Mode of Action
This could involve inhibiting the enzymatic activity of PARP-1, thereby affecting the DNA repair process and potentially leading to cell death .
Biochemical Pathways
The compound’s interaction with PARP-1 affects the DNA repair pathway. By inhibiting PARP-1, the compound may prevent the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death . This mechanism is often exploited in cancer therapy, where the aim is to induce the death of cancer cells .
Result of Action
The primary result of the action of this compound is the potential induction of cell death due to the accumulation of unrepaired DNA damage . This is particularly relevant in the context of cancer cells, where the compound could potentially be used to selectively induce cell death .
Action Environment
The action of Tert-butyl 3-benzyl-3,8-diazabicyclo[321]octane-8-carboxylate, like many other compounds, can be influenced by various environmental factorsFor instance, the compound should be stored in an inert atmosphere at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the reaction of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate with benzyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dichloromethane, tetrahydrofuran.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, potentially including carboxylic acids or ketones.
Reduction: Reduced derivatives, such as alcohols or amines.
Hydrolysis: Carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceutical compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of fine chemicals and as a building block for more complex chemical entities.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: A closely related compound without the benzyl group.
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Similar structure but with a benzyl group instead of tert-butyl.
Di-tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Contains two tert-butyl groups.
Uniqueness
Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is unique due to its combination of tert-butyl and benzyl groups, which may confer distinct chemical and biological properties. This dual substitution can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-15-9-10-16(20)13-19(12-15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPMFGUNMBWHIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577767 | |
Record name | tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149771-43-7 | |
Record name | 3,8-Diazabicyclo[3.2.1]octane-8-carboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149771-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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